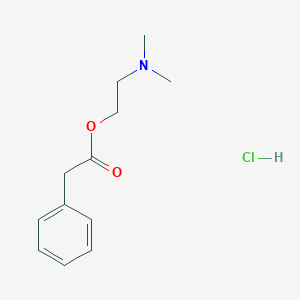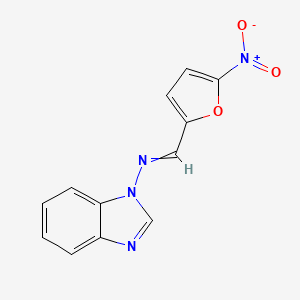
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Descripción general
Descripción
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, also known as Cyclopentolate Hydrochloride Imp. C (EP), is a chemical compound with the molecular formula C12 H17 N O2 . Cl H and a molecular weight of 243.73 .
Physical And Chemical Properties Analysis
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a neat product with a molecular weight of 243.73 . Unfortunately, the search results did not provide further details on its physical and chemical properties.Aplicaciones Científicas De Investigación
For instance, research on phthalates in indoor dust has identified associations between the concentration of these substances and allergic symptoms in children, suggesting environmental exposure risks (Kolarik et al., 2007). Another study focused on the biological assessment of potential exposure to occupational substances, including benzene, highlighting the importance of monitoring exposure levels to ensure worker safety (Kim et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, also known as 2-(dimethylamino)ethyl 2-phenylacetate;hydrochloride, is the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
This compound acts as an anticholinergic agent . By blocking muscarinic receptors, it produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) . This results in relaxation of the sphincter of the iris and the ciliary muscles .
Pharmacokinetics
When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .
Result of Action
The primary result of the compound’s action is the dilation of the pupil (mydriasis) and the prevention of the eye from accommodating for near vision (cycloplegia) . This can be useful in diagnostic testing of the eye, as it allows for a more thorough examination of the inner structures of the eye .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects are slower in onset and longer in duration in patients who have dark pigmented irises This suggests that individual characteristics, such as iris pigmentation, can influence the compound’s efficacy
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXGGPXDOICQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387884 | |
| Record name | Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride | |
CAS RN |
113079-81-5 | |
| Record name | Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Heptanoic acid, 4-[(4-butylphenyl)azoxy]phenyl ester](/img/structure/B1650070.png)
![1-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B1650073.png)
![N-(2,6-dimethylphenyl)-2-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)acetamide](/img/structure/B1650074.png)


![N-{4-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B1650077.png)
![1-{[2-(benzylamino)-2-oxoethyl]thio}-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650078.png)
![1-[(Methylcarbamoyl)amino]-1-oxopropan-2-yl 1-(4-bromobenzoyl)piperidine-4-carboxylate](/img/structure/B1650082.png)
![Thiazolo[4,5-c]quinoline, 2-phenyl-](/img/structure/B1650084.png)

![3-Methyl-6-[(methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1650087.png)
![4-{[1-(3-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B1650089.png)
![N-butyl-N-ethyl-3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1650090.png)